Improved Gastrointestinal Safety Profile in Anti-inflammatory Applications
A derivative of Pyrido[2,3-d]pyrimidin-4(1H)-one (compound 4b) demonstrated 50% and 65% anti-inflammatory activity while exhibiting an ulcer index that is only one-third of that observed for the reference drugs aspirin and diclofenac [1]. This indicates a significant reduction in gastric damage potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
| Evidence Dimension | Ulcerogenic potential (Gastrointestinal safety) |
|---|---|
| Target Compound Data | Ulcer index = 1/3 of reference value (for compound 4b) |
| Comparator Or Baseline | Aspirin and diclofenac (ulcer index defined as 1.0 baseline) |
| Quantified Difference | 67% reduction in ulcer index |
| Conditions | In vivo rodent model; compound administered orally |
Why This Matters
For procurement in anti-inflammatory drug discovery programs, this scaffold offers a pathway to candidates with a superior therapeutic window, potentially reducing the high attrition rate associated with NSAID-induced gastrointestinal toxicity.
- [1] El-Gazzar, A.R.B.A., et al. Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Bioorg Med Chem Lett. 2009 Jul 1;19(13):3392-7. DOI: 10.1016/j.bmcl.2009.05.044 View Source
